molecular formula C27H32N6OS B2799445 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 954035-36-0

2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2799445
CAS RN: 954035-36-0
M. Wt: 488.65
InChI Key: LCQSLJOQHQSLBN-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H32N6OS and its molecular weight is 488.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives:

  • A study by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes (Rahmouni et al., 2014).

Cytotoxic and Antimicrobial Activity:

  • Mansour et al. (2020) synthesized new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives bearing biphenyl-4-yl and assessed their cytotoxic activity (Mansour et al., 2020).
  • Abu-Melha (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety and evaluated their antimicrobial agents (Abu-Melha, 2013).

Insecticidal Assessment:

  • Fadda et al. (2017) conducted a study on the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Cancer Research and Anti-5-lipoxygenase Agents:

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Antimicrobial Agents:

  • Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for the synthesis of new heterocycles and tested their antimicrobial properties (Bondock et al., 2008).

Polyheterocyclic Ring Systems:

  • Abdel‐Latif et al. (2019) focused on the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine and evaluated their antibacterial properties (Abdel‐Latif et al., 2019).

Antitumor Evaluation:

  • El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).

properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6OS/c1-4-35-27-31-25(29-17-19(2)3)23-18-30-33(26(23)32-27)15-14-28-24(34)16-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,18-19H,4,14-17H2,1-3H3,(H,28,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQSLJOQHQSLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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